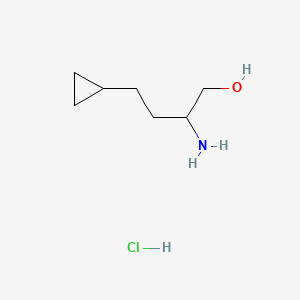![molecular formula C13H14N2O4 B13568484 4-[(2,6-Dioxo-3-piperidinyl)amino]benzeneacetic acid](/img/structure/B13568484.png)
4-[(2,6-Dioxo-3-piperidinyl)amino]benzeneacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{4-[(2,6-dioxopiperidin-3-yl)amino]phenyl}acetic acid is a compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is known for its potential therapeutic applications, particularly in the development of small-molecule inhibitors and targeted protein degradation technologies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(2,6-dioxopiperidin-3-yl)amino]phenyl}acetic acid typically involves several steps, including substitution, click reactions, and addition reactions. One common synthetic route starts with 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione as a raw material. This compound undergoes a series of reactions to form the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of specific catalysts or reagents to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
2-{4-[(2,6-dioxopiperidin-3-yl)amino]phenyl}acetic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include N,N-diisopropylethylamine (DIPEA), N,N-dimethylformamide (DMF), and various amines. Reaction conditions often involve specific temperatures and solvents to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction of 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione with 2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)ethan-1-amine and DIPEA in DMF can form a compound that can further react with ethynylaniline to form the final product .
Wissenschaftliche Forschungsanwendungen
2-{4-[(2,6-dioxopiperidin-3-yl)amino]phenyl}acetic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for synthesizing various derivatives and analogs.
Biology: It is studied for its potential to inhibit specific enzymes and proteins.
Medicine: It is explored for its potential therapeutic effects, particularly in cancer treatment and immune modulation.
Industry: It is used in the development of targeted protein degradation technologies, such as PROTACs (proteolysis-targeting chimeras)
Wirkmechanismus
The mechanism of action of 2-{4-[(2,6-dioxopiperidin-3-yl)amino]phenyl}acetic acid involves its interaction with specific molecular targets and pathways. For example, it can act as a ligand for E3 ubiquitin ligase, leading to the polyubiquitination and subsequent degradation of target proteins. This mechanism is particularly relevant in the context of targeted protein degradation technologies .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pomalidomide: A third-generation immunomodulatory drug (IMiD) developed from thalidomide.
Thalidomide: The first-generation IMiD known for its immunomodulatory and anti-inflammatory properties.
Lenalidomide: A second-generation IMiD with enhanced potency and reduced side effects compared to thalidomide
Uniqueness
2-{4-[(2,6-dioxopiperidin-3-yl)amino]phenyl}acetic acid is unique due to its specific structure, which allows it to be used as a ligand in targeted protein degradation technologies. This makes it a valuable compound in the development of novel therapeutic agents and research tools .
Eigenschaften
Molekularformel |
C13H14N2O4 |
|---|---|
Molekulargewicht |
262.26 g/mol |
IUPAC-Name |
2-[4-[(2,6-dioxopiperidin-3-yl)amino]phenyl]acetic acid |
InChI |
InChI=1S/C13H14N2O4/c16-11-6-5-10(13(19)15-11)14-9-3-1-8(2-4-9)7-12(17)18/h1-4,10,14H,5-7H2,(H,17,18)(H,15,16,19) |
InChI-Schlüssel |
DMDFMGSCCRKEGN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)NC(=O)C1NC2=CC=C(C=C2)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![rac-(3aR,5S,6aS)-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxole-5-carboxylicacid](/img/structure/B13568405.png)




![3-(6-Iodo-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide](/img/structure/B13568433.png)







![2-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetic acid](/img/structure/B13568499.png)
